molecular formula C8H15ClN2O2 B2736966 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride CAS No. 2137775-16-5

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2736966
CAS No.: 2137775-16-5
M. Wt: 206.67
InChI Key: PAGADBQJPNPZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that features a piperidine ring fused with an oxazolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and oxazolidinone structures in the molecule provides it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine-4-carboxylic acid with ethylene carbonate can yield the desired oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the cyclization process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride stands out due to its combined piperidine and oxazolidinone structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, particularly in drug development and material science .

Properties

IUPAC Name

4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10-7(5-12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGADBQJPNPZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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